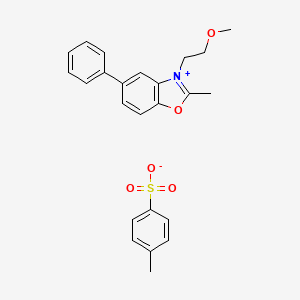
3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a benzoxazolium core with a methoxyethyl side chain and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxyethylamine with a suitable benzoxazole derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the benzoxazolium ion. The final step involves the addition of 4-methylbenzenesulfonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoxazolium core can be reduced to form benzoxazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl side chain can yield methoxyacetic acid, while reduction of the benzoxazolium core can produce benzoxazole.
Scientific Research Applications
3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzoxazolium core can interact with nucleic acids and proteins, potentially disrupting their normal function. The methoxyethyl side chain may enhance the compound’s solubility and facilitate its cellular uptake. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl acetate: A solvent with similar structural features but different applications.
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: Compounds with similar side chains but different core structures.
(S)-Metoprolol: A β-blocker with a methoxyethyl side chain, used in cardiovascular medicine.
Uniqueness
3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate is unique due to its combination of a benzoxazolium core, methoxyethyl side chain, and phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
63123-41-1 |
|---|---|
Molecular Formula |
C24H25NO5S |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H18NO2.C7H8O3S/c1-13-18(10-11-19-2)16-12-15(8-9-17(16)20-13)14-6-4-3-5-7-14;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,12H,10-11H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
HMHRSYYUNKHLLK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


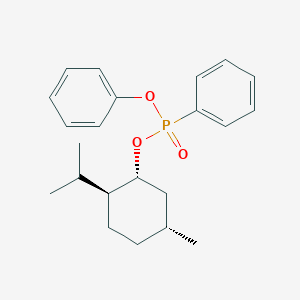
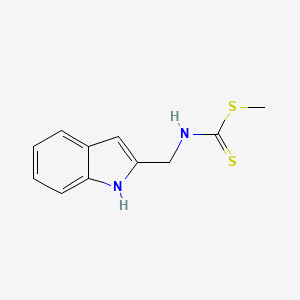
![3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12914462.png)
![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
![3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12914474.png)
![4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12914475.png)
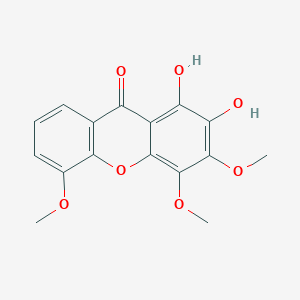

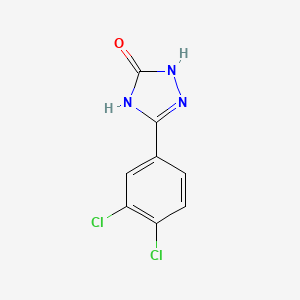
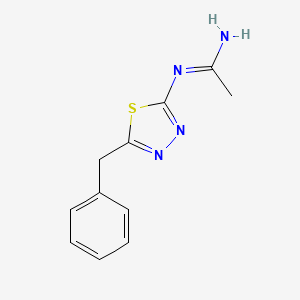
![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)

